molecular formula C8H7N3O2 B3321255 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one CAS No. 132533-58-5

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B3321255
CAS No.: 132533-58-5
M. Wt: 177.16 g/mol
InChI Key: JDUAWMMKXKFZAR-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a fused benzene and triazinone ring system. The molecule is characterized by:

  • Methyl substituent at position 6, contributing to steric effects and modulating electronic properties. This scaffold is structurally related to bioactive triazinones, which are known for applications in medicinal chemistry and agrochemicals, particularly as enzyme inhibitors (e.g., 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors) .

Properties

IUPAC Name

3-hydroxy-6-methyl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-7-6(4-5)8(12)11(13)10-9-7/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUAWMMKXKFZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of acyclic aryl triazine precursors. One method exploits a photocyclization reaction upon exposure to violet light (420 nm), which is carried out in a continuous flow reactor. This method offers excellent yields in a short residence time of about 10 minutes without the need for additives or photocatalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the continuous flow synthesis method mentioned above highlights the potential for scalable and robust production processes. The use of continuous flow reactors can enhance the efficiency and consistency of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival. The compound’s antioxidant activity is related to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., 3-OH, 6-CH3): The hydroxy group at position 3 stabilizes the triazinone ring through intramolecular hydrogen bonding, while the methyl group at position 6 reduces ring strain and steric hindrance. This combination may favor thermal stability compared to halogenated analogs .
  • Electron-Withdrawing Groups (e.g., 6-Br, 6-CF3) : Bromine and trifluoromethyl groups increase electrophilicity, making these compounds reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Thermal Ring-Opening Reactions

The [1,2,3]triazin-4(3H)-one ring undergoes thermal ring-opening to generate iminoketene intermediates, which participate in cycloaddition reactions. For example:

  • 3-Hydroxy-6-methyl derivative: Likely forms stabilized iminoketene due to hydrogen bonding, enabling selective annulation with pyridines .
  • 3-Phenyl derivative : Undergoes Cp*Rh(III)-catalyzed C–H alkylation with sulfoxonium ylides, yielding complex heterocycles .

HPPD Inhibition

  • 6-Amino derivative: Lacks the triketone motif critical for metal binding, suggesting reduced HPPD activity compared to hydroxy/methyl-substituted analogs .

Agrochemical Potential

  • 6-Trifluoromethyl derivative : The CF3 group improves metabolic stability, making it a candidate for herbicide development .
  • 3-Butyl derivative: Limited bioactivity data; hydrophobic chains may reduce solubility but enhance membrane permeability .

Biological Activity

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one, a heterocyclic compound belonging to the class of benzotriazinones, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7N3O2
  • Molar Mass : 177.16 g/mol
  • CAS Number : 132533-58-5

The compound features a triazine ring fused with a benzene ring and contains hydroxyl and methyl substituents, which contribute to its biological activity .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HT29 (Colon)10.5
MCF7 (Breast)12.8
A549 (Lung)9.7

The mechanism of action involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways .

Antidiabetic Activity

The compound has demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests potential use in managing diabetes by lowering postprandial blood glucose levels:

Enzyme TargetInhibition (%)Reference
α-Glucosidase85%

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. It effectively scavenges free radicals and reduces oxidative stress in cellular models:

Assay TypeActivity LevelReference
DPPH ScavengingIC50 = 25 μg/mL
ABTS ScavengingIC50 = 30 μg/mL

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various molecular targets. For instance:

  • Anticancer Mechanism : The compound inhibits enzymes involved in DNA replication and repair processes, leading to increased apoptosis in cancer cells.
  • Antioxidant Mechanism : The hydroxyl group acts as a hydrogen donor in redox reactions, stabilizing free radicals and preventing cellular damage.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions from aryl triazine precursors. One efficient method employs photocyclization under violet light (420 nm), yielding high purity products within a short reaction time:

  • Reaction Conditions : Continuous flow reactor
  • Yield : Approximately 90% in under 10 minutes .

Case Studies

Several studies have explored the implications of using this compound in therapeutic settings:

  • Study on Anticancer Effects :
    • A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
  • Diabetes Management Research :
    • Clinical trials assessing the efficacy of α-glucosidase inhibitors revealed that this compound could be a promising candidate for further development as an antidiabetic agent .

Q & A

Q. What are the key synthetic pathways for 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multistep procedures, such as coupling reactions using catalysts like Pd/Cu systems to enhance regioselectivity. For example, Pd/Cu-catalyzed coupling of terminal alkynes with iodophenols has been shown to achieve yields >80% under mild conditions (60–80°C, 12–24 h). Stepwise optimization, including temperature control (-35°C for intermediates) and stoichiometric adjustments (e.g., 1.1 equiv. of DIPEA as a base), is critical for purity .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons in the δ 7.7–8.4 ppm range (benzotriazinone core) and a methyl group at δ ~2.5 ppm. Splitting patterns (e.g., dd, m) help identify substitution positions .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 268 [M + 1]⁺) and fragmentation patterns confirm molecular weight and functional groups. High-resolution MS is recommended to resolve isotopic clusters .

Q. What solvent systems and purification methods are effective for isolating this compound?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s limited solubility in nonpolar media. Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor pH during aqueous workups to prevent hydrolysis .

Advanced Research Questions

Q. How can catalytic systems like Pd/Cu improve regioselectivity in functionalizing the benzotriazinone core?

Pd/Cu bimetallic systems enable Sonogashira-type couplings at the 3-position of the triazinone, minimizing side reactions. For example, coupling with terminal alkynes (e.g., prop-2-yn-1-yl derivatives) achieves >90% regioselectivity when using ligand-free conditions and low catalyst loading (5 mol%) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragments)?

  • NOE Analysis : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents. For example, cross-peaks between the methyl group (δ 2.5 ppm) and adjacent aromatic protons verify substitution at the 6-position .
  • Tandem MS/MS : Collision-induced dissociation (CID) can differentiate isomers by comparing fragmentation pathways (e.g., loss of –OH vs. –CH₃ groups) .

Q. How do electronic effects influence the reactivity of the triazinone ring in nucleophilic substitution reactions?

The electron-withdrawing triazinone core directs nucleophilic attack to the 3-position. Computational studies (DFT) show that substituents like –OH at position 3 reduce the energy barrier for substitution by stabilizing transition states. Experimental validation via Hammett plots (ρ = +1.2 for aryl substituents) confirms this trend .

Q. What methodologies are recommended for analyzing biological activity while avoiding interference from synthetic byproducts?

  • HPLC-PDA/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate the target compound from impurities.
  • Dose-Response Assays : Perform cytotoxicity controls (e.g., MTT assays) at concentrations ≤24 μM to distinguish biological effects from solvent/DMSO artifacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.